endo-BCN-PEG3-Boc-amine
Overview
Description
endo-BCN-PEG3-Boc-amine: is a polyethylene glycol derivative containing a bicyclo[6.1.0]non-4-yne (BCN) group and a tert-butoxycarbonyl (Boc)-protected amine. The compound is known for its high reactivity and specificity in bioorthogonal chemistry, particularly in click chemistry reactions with azide-tagged biomolecules . The Boc-protected amine can be deprotected under mild acidic conditions, making the amine group available for further reactions .
Mechanism of Action
Target of Action
The primary targets of endo-BCN-PEG3-Boc-amine are azide-tagged biomolecules . The compound contains a bicyclononyne (BCN) group that can react with these azide-tagged biomolecules .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . The BCN group in the compound reacts with azide-tagged biomolecules . Additionally, the compound contains a Boc-protected amine, which can be deprotected under mild acidic conditions . This free amine can then react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) .
Biochemical Pathways
The compound’s ability to react with azide-tagged biomolecules suggests it may be involved in modifying these molecules, potentially affecting their function or localization within a cell .
Pharmacokinetics
The compound’s polyethylene glycol (peg) structure suggests it may have favorable pharmacokinetic properties, such as increased solubility and stability .
Result of Action
Given its ability to react with azide-tagged biomolecules, it may be used to modify these molecules, potentially altering their function or localization within a cell .
Action Environment
The compound’s peg structure suggests it may be stable and effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG3-Boc-amine typically involves the following steps:
Synthesis of BCN Group: The BCN group is synthesized through a series of reactions starting from cyclooctyne derivatives.
Attachment of PEG Chain: The polyethylene glycol (PEG) chain is introduced to improve the solubility and biocompatibility of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of BCN Group: Large-scale synthesis of the BCN group using optimized reaction conditions to ensure high yield and purity.
PEGylation: Large-scale etherification to attach the PEG chain, ensuring consistent molecular weight and purity.
Boc Protection: Large-scale nucleophilic substitution to introduce the Boc-protected amine, followed by purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The BCN group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-tagged biomolecules to form stable triazoles
Deprotection Reactions: The Boc-protected amine can be deprotected under mild acidic conditions to yield the free amine.
Amide Bond Formation: The free amine can react with carboxylic acids or activated esters to form stable amide bonds.
Common Reagents and Conditions:
Azide-Tagged Biomolecules: Used in click chemistry reactions with the BCN group.
Mild Acids: Used for deprotecting the Boc group to yield the free amine.
Carboxylic Acids and Activated Esters: Used for forming amide bonds with the free amine.
Major Products:
Scientific Research Applications
Chemistry: endo-BCN-PEG3-Boc-amine is widely used in click chemistry for bioconjugation, allowing the attachment of biomolecules to surfaces, nanoparticles, or other molecules .
Biology: The compound is used in bioorthogonal chemistry for in vivo and in vitro labeling and imaging of biomolecules . Its high reactivity and specificity make it ideal for studying biological processes without interfering with native biochemical pathways .
Medicine: In drug delivery, this compound is used to create targeted drug delivery systems by attaching therapeutic agents to nanoparticles or other carriers . This enhances the solubility, stability, and bioavailability of the drugs .
Industry: The compound is used in the synthesis of advanced materials and nanomaterials, providing unique properties such as enhanced solubility and biocompatibility .
Comparison with Similar Compounds
endo-BCN-PEG2-Biotin: Contains a biotin group instead of a Boc-protected amine.
endo-BCN-SS-NHS Ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a Boc-protected amine.
endo-BCN-PEG5-Amine: Contains a longer PEG chain and a free amine group.
Uniqueness: endo-BCN-PEG3-Boc-amine is unique due to its combination of a highly reactive BCN group, a PEG chain for enhanced solubility and biocompatibility, and a Boc-protected amine that can be deprotected under mild conditions . This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O7/c1-24(2,3)33-23(28)26-11-13-30-15-17-31-16-14-29-12-10-25-22(27)32-18-21-19-8-6-4-5-7-9-20(19)21/h19-21H,6-18H2,1-3H3,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOLXDJYWZRBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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